1-(2,3-Dihydroindol-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dihydroindol-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one, also known as DPI, is a chemical compound that has been widely studied in scientific research. DPI is a potent and selective inhibitor of protein kinase C (PKC), which is an important enzyme involved in many cellular processes.
Wirkmechanismus
1-(2,3-Dihydroindol-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one inhibits PKC by binding to the enzyme's regulatory domain. This prevents PKC from being activated by diacylglycerol (DAG) and calcium ions, which are necessary for its function. As a result, 1-(2,3-Dihydroindol-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one can block the downstream signaling pathways that are activated by PKC.
Biochemical and Physiological Effects:
1-(2,3-Dihydroindol-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one has been shown to have several biochemical and physiological effects. In cancer cells, 1-(2,3-Dihydroindol-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one can induce apoptosis and inhibit cell proliferation. In neuronal cells, 1-(2,3-Dihydroindol-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one can modulate neurotransmitter release and synaptic transmission. Additionally, 1-(2,3-Dihydroindol-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2,3-Dihydroindol-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one in lab experiments is its potency and selectivity for PKC. This allows researchers to specifically target PKC signaling pathways without affecting other cellular processes. However, one limitation is that 1-(2,3-Dihydroindol-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one can also inhibit other kinases, such as mitogen-activated protein kinases (MAPKs), which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 1-(2,3-Dihydroindol-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one. One area of interest is the development of 1-(2,3-Dihydroindol-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one analogs with improved selectivity and potency for PKC. Additionally, 1-(2,3-Dihydroindol-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one's potential use in cancer treatment and neurological disorders warrants further investigation. Finally, the role of PKC in other cellular processes, such as immune function and metabolism, could also be explored using 1-(2,3-Dihydroindol-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one as a tool.
Synthesemethoden
The synthesis of 1-(2,3-Dihydroindol-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one involves several steps, starting with the reaction of 2,3-dihydroindole with ethyl chloroacetate to form ethyl 2-(2,3-dihydroindol-1-yl)acetate. This intermediate is then reacted with hydrazine hydrate and sodium acetate to form ethyl 2-(2,3-dihydroindol-1-yl)acetohydrazide. The final step involves the reaction of this intermediate with 1,2,4-triazole-1-carboxylic acid and thionyl chloride to form 1-(2,3-Dihydroindol-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dihydroindol-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one has been extensively studied in scientific research due to its potent inhibition of PKC. PKC is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. Therefore, 1-(2,3-Dihydroindol-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one has been investigated for its potential use in cancer treatment. Additionally, PKC is also involved in the regulation of neurotransmitter release, making 1-(2,3-Dihydroindol-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one a potential candidate for the treatment of neurological disorders such as schizophrenia.
Eigenschaften
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-3-(1,2,4-triazol-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c18-13(6-7-16-10-14-9-15-16)17-8-5-11-3-1-2-4-12(11)17/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYQUXWOIWLUMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.